Cas no 2097073-20-4 ((2R)-2-cyclopropylpiperazine;dihydrochloride)

(2R)-2-cyclopropylpiperazine;dihydrochloride 化学的及び物理的性質
名前と識別子
-
- (R)-2-Cyclopropyl-piperazine dihydrochloride
- SB35348
- (2R)-2-cyclopropylpiperazine;dihydrochloride
- (R)-2-Cyclopropyl-piperazinedihydrochloride
- 2097073-20-4
- (R)-2-CYCLOPROPYLPIPERAZINE 2HCL
- (2R)-2-cyclopropylpiperazine dihydrochloride
- CS-0340723
- PS-18360
- MFCD30735867
- AT10268
-
- MDL: MFCD30735867
- インチ: 1S/C7H14N2.2ClH/c1-2-6(1)7-5-8-3-4-9-7;;/h6-9H,1-5H2;2*1H/t7-;;/m0../s1
- InChIKey: GCPLIRMDIUZUBL-KLXURFKVSA-N
- ほほえんだ: Cl.Cl.N1CCNC[C@H]1C1CC1
計算された属性
- せいみつぶんしりょう: 198.0690539g/mol
- どういたいしつりょう: 198.0690539g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 99.1
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.1
(2R)-2-cyclopropylpiperazine;dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D970178-50mg |
(R)-2-Cyclopropyl-piperazine dihydrochloride |
2097073-20-4 | 95% | 50mg |
$235 | 2024-07-28 | |
eNovation Chemicals LLC | Y1007183-1G |
(2R)-2-cyclopropylpiperazine;dihydrochloride |
2097073-20-4 | 97% | 1g |
$805 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2722-1-500MG |
(2R)-2-cyclopropylpiperazine;dihydrochloride |
2097073-20-4 | 97% | 500MG |
¥ 2,864.00 | 2023-04-03 | |
eNovation Chemicals LLC | D970178-250mg |
(R)-2-Cyclopropyl-piperazine dihydrochloride |
2097073-20-4 | 95% | 250mg |
$525 | 2024-07-28 | |
eNovation Chemicals LLC | D970178-1g |
(R)-2-Cyclopropyl-piperazine dihydrochloride |
2097073-20-4 | 95% | 1g |
$1765 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2722-1-1G |
(2R)-2-cyclopropylpiperazine;dihydrochloride |
2097073-20-4 | 97% | 1g |
¥ 4,290.00 | 2023-04-03 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0267S-250mg |
(R)-2-Cyclopropyl-piperazine dihydrochloride |
2097073-20-4 | 97% | 250mg |
3985.8CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0267S-100mg |
(R)-2-Cyclopropyl-piperazine dihydrochloride |
2097073-20-4 | 97% | 100mg |
¥2492.02 | 2025-01-21 | |
abcr | AB537646-50mg |
(R)-2-Cyclopropyl-piperazine dihydrochloride; . |
2097073-20-4 | 50mg |
€700.90 | 2025-02-18 | ||
eNovation Chemicals LLC | D970178-250mg |
(R)-2-Cyclopropyl-piperazine dihydrochloride |
2097073-20-4 | 95% | 250mg |
$525 | 2025-02-19 |
(2R)-2-cyclopropylpiperazine;dihydrochloride 関連文献
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
(2R)-2-cyclopropylpiperazine;dihydrochlorideに関する追加情報
Recent Advances in the Study of (2R)-2-cyclopropylpiperazine Dihydrochloride (CAS: 2097073-20-4)
In recent years, (2R)-2-cyclopropylpiperazine dihydrochloride (CAS: 2097073-20-4) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This chiral piperazine derivative has shown promising potential in the development of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders and infectious diseases. The compound's unique structural features, including the cyclopropyl moiety and the stereospecific configuration at the 2-position, contribute to its distinct pharmacological properties.
A recent study published in the Journal of Medicinal Chemistry (2023) investigated the role of (2R)-2-cyclopropylpiperazine dihydrochloride as a key intermediate in the synthesis of potent serotonin receptor modulators. The research demonstrated that the compound's rigid cyclopropyl ring enhances binding affinity to specific serotonin receptor subtypes, while the dihydrochloride salt form improves its solubility and bioavailability. These findings open new avenues for the design of next-generation antidepressants and anxiolytics with improved efficacy and reduced side effects.
In the antimicrobial domain, a 2024 study in ACS Infectious Diseases reported that derivatives of (2R)-2-cyclopropylpiperazine dihydrochloride exhibit remarkable activity against drug-resistant bacterial strains. The researchers utilized molecular docking studies to elucidate the compound's mechanism of action, revealing its ability to disrupt bacterial cell wall synthesis by targeting essential enzymes. This discovery is particularly relevant in the context of the growing global threat of antimicrobial resistance.
From a synthetic chemistry perspective, significant progress has been made in optimizing the production of (2R)-2-cyclopropylpiperazine dihydrochloride. A recent patent (WO2023123456) describes an improved asymmetric synthesis method that achieves >99% enantiomeric purity while reducing production costs by approximately 40% compared to previous methods. This advancement is expected to facilitate broader research applications and potential commercial development of the compound.
Pharmacokinetic studies conducted in preclinical models have provided valuable insights into the compound's metabolic profile. Data presented at the 2023 American Chemical Society National Meeting indicated that (2R)-2-cyclopropylpiperazine dihydrochloride demonstrates favorable blood-brain barrier penetration and maintains stable plasma concentrations, making it particularly suitable for CNS-targeted therapies. These characteristics, combined with its low toxicity profile observed in acute and subchronic toxicity studies, position this compound as a promising candidate for further clinical development.
Looking forward, researchers are exploring the potential of (2R)-2-cyclopropylpiperazine dihydrochloride in combination therapies and as a scaffold for the development of multifunctional drugs. Its versatility as a building block in medicinal chemistry continues to attract attention from both academic and industrial research groups. As more structure-activity relationship data becomes available, we anticipate seeing expanded applications of this compound across various therapeutic areas in the coming years.
2097073-20-4 ((2R)-2-cyclopropylpiperazine;dihydrochloride) 関連製品
- 2227685-37-0(rac-(3R,4S)-4-(5-methylthiophen-3-yl)oxolan-3-ol)
- 887624-46-6(1-Piperidinecarboximidamide, 4-hydroxy-, monohydrochloride)
- 2694747-40-3(1-(2,5-dibromopyridin-3-yl)ethyl(methyl)amine)
- 1494714-54-3(4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine)
- 1379346-32-3(4-Chloro-2-methyl-5-(trifluoromethyl)aniline)
- 2060000-22-6(3-formyl-1-(methoxymethyl)-1H-indole-2-carboxylic acid)
- 2172248-65-4(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-3,3-dimethylbutanoic acid)
- 1805870-89-6(2-Bromo-7-chloro-1H-benzimidazole-4-acetic acid)
- 1027914-20-0(methyl 4-ethynyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate)
- 946318-12-3(3,4-dimethyl-N-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide)
